molecular formula C23H20ClN3OS2 B12141335 2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2,4,6-trimethylphe nyl)acetamide

2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2,4,6-trimethylphe nyl)acetamide

Cat. No.: B12141335
M. Wt: 454.0 g/mol
InChI Key: LQXPISRBKPZWJP-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and applications in medicinal chemistry and material science . This particular compound features a thiophene ring fused with a pyrimidine ring, along with a chlorophenyl and trimethylphenyl group, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

The synthesis of 2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2,4,6-trimethylphenyl)acetamide involves several steps, typically starting with the construction of the thiophene and pyrimidine rings. Common synthetic routes include:

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon (Pd/C), and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties . The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2,4,6-trimethylphenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of 2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2,4,6-trimethylphenyl)acetamide lies in its specific structural features and the combination of functional groups, which may confer distinct biological activities and applications.

Properties

Molecular Formula

C23H20ClN3OS2

Molecular Weight

454.0 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C23H20ClN3OS2/c1-13-8-14(2)21(15(3)9-13)27-19(28)11-30-23-20-18(10-29-22(20)25-12-26-23)16-4-6-17(24)7-5-16/h4-10,12H,11H2,1-3H3,(H,27,28)

InChI Key

LQXPISRBKPZWJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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